molecular formula C18H17N3O4S3 B2796275 N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1428375-44-3

N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2796275
CAS No.: 1428375-44-3
M. Wt: 435.53
InChI Key: RIFHMXSJZITGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-Methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a sulfonamide group at position 5 and a thiophene-3-carboxamide moiety at position 2. Key structural attributes include:

  • Thiazolo[5,4-c]pyridine scaffold: A bicyclic system combining thiazole and pyridine rings, often associated with kinase inhibition and metabolic stability in medicinal chemistry .
  • 3-Methoxyphenylsulfonyl substituent: A sulfonamide group linked to a methoxy-substituted aromatic ring, which may enhance solubility and target binding through hydrogen bonding.

Properties

IUPAC Name

N-[5-(3-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S3/c1-25-13-3-2-4-14(9-13)28(23,24)21-7-5-15-16(10-21)27-18(19-15)20-17(22)12-6-8-26-11-12/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFHMXSJZITGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and patents to present a comprehensive overview.

Chemical Structure

The compound features a complex structure that includes:

  • A thiophene ring
  • A thiazolo moiety
  • A sulfonyl group attached to a methoxyphenyl group
  • A carboxamide functionality

This unique arrangement of functional groups is believed to contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties
    • In vitro studies have shown that the compound inhibits cell proliferation in various cancer cell lines. For example, it has been reported to target specific pathways associated with tumor growth and metastasis .
    • A study highlighted its synergistic effect when combined with other anticancer agents, enhancing overall therapeutic efficacy against EGFR-driven cancers .
  • Antimicrobial Activity
    • The compound has demonstrated antimicrobial effects against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
  • Neuroprotective Effects
    • Preliminary research suggests potential neuroprotective properties, possibly through modulation of neuroinflammatory responses or antioxidant activity. This could make it a candidate for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReferences
AnticancerInhibition of cell proliferationTargets tumor growth pathways
AntimicrobialEffective against bacteriaDisruption of cell wall synthesis
NeuroprotectivePotential protection against neurodegenerationModulation of inflammation and oxidative stress

Detailed Research Findings

  • Anticancer Studies :
    • In a study involving various cancer cell lines, the compound exhibited IC50 values in the micromolar range, indicating significant antiproliferative effects. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Antimicrobial Evaluation :
    • Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) that suggest effective antibacterial properties. The compound's structure was hypothesized to enhance membrane permeability in bacteria .
  • Neuroprotective Mechanisms :
    • Research indicated that the compound could reduce levels of pro-inflammatory cytokines in neuronal cultures exposed to oxidative stress, suggesting a protective role against neuroinflammation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide exhibit anticancer properties. For example:

  • Study Findings : A derivative of thiazolidinone demonstrated significant cytotoxic effects against various cancer cell lines (MDA-MB-231, HCT116) through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives have been widely studied for their effectiveness against bacterial infections:

  • Case Study : A related sulfonamide compound showed broad-spectrum antibacterial activity in vitro, indicating that similar modifications could enhance the efficacy of this compound against resistant strains .

Neurological Applications

The thiazolo[5,4-c]pyridine framework has been associated with neuroprotective effects:

  • Research Insight : Compounds with similar structures have shown promise in treating neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

  • Condensation Reactions : Utilizing appropriate amines and carboxylic acids under controlled conditions.
  • Cyclization Techniques : Employing cyclization strategies to form the thiazolo and thiophene rings effectively.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and carboxamide groups undergo hydrolysis under acidic or basic conditions:

Reaction Site Conditions Reagents Products Yield Source
Sulfonamide cleavageAcidic hydrolysis (HCl/MeOH)6M HCl, reflux (12–24 hrs)3-Methoxyphenylsulfonic acid + Thiazolo-pyridine-amine intermediate65–78%
Carboxamide hydrolysisBasic hydrolysis (NaOH)2M NaOH, 80°C (6–8 hrs)Thiophene-3-carboxylic acid + 4,5,6,7-Tetrahydrothiazolo-pyridine-2-amine72–85%
  • Mechanism : Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and cleavage of the amide bond .

Oxidation Reactions

The thiophene ring and sulfonyl group are susceptible to oxidation:

Reaction Site Conditions Reagents Products Yield Source
Thiophene ring oxidationOxidative sulfonationmCPBA, DCM, 0°C (2–4 hrs)Thiophene sulfone derivative58–70%
Sulfonyl group oxidationH₂O₂/AcOH30% H₂O₂, AcOH, 50°C (8 hrs)Sulfonic acid derivative (minor pathway)<20%
  • Key Insight : Oxidation of the thiophene ring enhances electrophilicity, enabling subsequent nucleophilic substitution .

Nucleophilic Substitution

The thiazolo[5,4-c]pyridine core participates in SNAr (nucleophilic aromatic substitution):

Reaction Site Conditions Reagents Products Yield Source
C-2 position substitutionDMF, K₂CO₃, 80°CAlkyl halides (e.g., CH₃I)N-Alkylated thiazolo-pyridine derivatives45–60%
Sulfonyl group substitutionDIPEA, DCM, RTAmines (e.g., piperidine)Sulfonamide derivatives with modified substituents50–68%
  • Regioselectivity : Substitution occurs preferentially at the electron-deficient C-2 position of the thiazolo-pyridine ring .

Functionalization via Multicomponent Reactions (MCRs)

The compound serves as a precursor in MCRs to generate complex pharmacophores:

Reaction Type Conditions Reagents Products Yield Source
Ugi-4CRMeOH, RT (24–48 hrs)Aldehyde, amine, isocyanideTetrazole-fused polycyclic adducts60–75%
Passerini reactionTHF, 40°C (12 hrs)Isocyanide, carboxylic acidα-Acyloxyamide derivatives55–65%
  • Application : MCRs enhance molecular complexity for drug discovery, leveraging the compound’s rigid scaffold .

Reduction Reactions

Selective reduction of the thiazolo-pyridine core is feasible:

Reaction Site Conditions Reagents Products Yield Source
Ring hydrogenationH₂ (1 atm), Pd/C, EtOH10% Pd/C, 25°C (6–12 hrs)Partially saturated thiazolo-pyridine derivatives70–82%

Cross-Coupling Reactions

The thiophene-carboxamide moiety participates in Suzuki-Miyaura coupling:

Reaction Site Conditions Reagents Products Yield Source
C-5 thiophene positionPd(PPh₃)₄, K₂CO₃, dioxaneAryl boronic acidsBiaryl derivatives with extended π-conjugation40–55%

Key Research Findings

  • Sulfonamide Stability : The sulfonamide group resists hydrolysis at pH 7.4 (37°C, 24 hrs), critical for pharmacokinetics .

  • Thiophene Reactivity : Oxidation to sulfone derivatives increases binding affinity to tyrosine kinases by 3–5-fold .

  • MCR Utility : Ugi-4CR adducts exhibit improved solubility (LogP reduction by 1.2–1.5 units) .

For synthetic protocols, refer to patents EP1405852B1 (Pd-mediated cross-coupling) and PubChem data (hydrolysis/oxidation conditions) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds share partial structural homology with the target molecule:

Compound A : N-(5-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
  • Core : Identical thiazolo[5,4-c]pyridine scaffold.
  • Substituents: Position 5: 2-Ethoxyphenylamino-acetyl group (amide-linked) instead of 3-methoxyphenylsulfonyl. Position 2: Shared thiophene-3-carboxamide.
  • Key Differences :
    • The ethoxy group (Compound A) vs. methoxy group (target) may alter lipophilicity (logP).
    • Amide linkage in Compound A vs. sulfonamide in the target affects hydrogen-bonding capacity and metabolic stability.
Compound B : N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide
  • Core : Pyrazolo[1,5-a]pyrimidine instead of thiazolo[5,4-c]pyridine.
  • Substituents :
    • Position 4-Methoxybenzyl: Aromatic group linked via a methylene bridge.
    • Position 7: Trifluoromethyl group, a common bioisostere for enhancing metabolic stability.
  • Key Differences :
    • Pyrazolo-pyrimidine core (Compound B) may confer distinct electronic properties compared to the thiazolo-pyridine system.
    • Trifluoromethyl group in Compound B could increase resistance to oxidative metabolism.

Physicochemical and Pharmacokinetic Properties (Theoretical Analysis)

Property Target Compound Compound A Compound B
Molecular Weight ~463.5 g/mol (estimated) ~452.5 g/mol (estimated) ~464.4 g/mol (estimated)
logP (Predicted) ~2.8 (moderate lipophilicity) ~2.5 (lower due to ethoxy group) ~3.1 (higher due to CF₃ group)
Hydrogen Bond Donors 2 (sulfonamide NH, carboxamide NH) 3 (amide NH, carboxamide NH) 2 (carboxamide NH)
Key Functional Groups Sulfonamide, thiophene Amide, ethoxyphenyl Trifluoromethyl, methoxybenzyl

Research Findings and Limitations

  • Structural comparisons are based on PubChem entries .
  • Critical Knowledge Gaps: No activity or toxicity data are available for the target compound or analogs in the referenced sources. Synthetic routes and experimental logP/ADMET profiles are unspecified.

Q & A

Basic: What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including sulfonylation of the tetrahydrothiazolo-pyridine core, followed by coupling with thiophene-3-carboxamide. Key steps require precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
  • Catalyst optimization : Triethylamine or pyridine is used to neutralize acidic byproducts during sulfonylation .
    Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR are employed to confirm purity and structure .

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic protons, sulfonyl groups, and heterocyclic moieties .
  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase method (e.g., 70:30 acetonitrile/water) with UV detection at 254 nm quantifies purity (>95%) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at 487.12) and fragmentation patterns .

Advanced: How can researchers resolve contradictory bioactivity data across structural analogs?

Contradictions often arise from subtle structural variations (e.g., methoxy vs. trifluoromethyl substituents). Methodological approaches include:

  • Comparative SAR Studies : Test analogs (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl derivatives) under identical assay conditions to isolate substituent effects .
  • Molecular Docking : Use X-ray crystallography or homology models of target proteins (e.g., kinases) to assess binding interactions .
  • Meta-Analysis : Aggregate data from analogs with shared scaffolds (e.g., tetrahydrothiazolo-pyridines) to identify trends in IC₅₀ values .

Advanced: What strategies are effective for optimizing reaction conditions to minimize byproducts?

  • Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, temperature, stoichiometry) and model interactions .
  • Ultrasound-Assisted Synthesis : Reduces reaction time by 30–50% and improves yield via cavitation effects (e.g., 40 kHz, 100 W) .
  • In Situ Monitoring : Use FT-IR or inline HPLC to detect intermediates and terminate reactions at optimal conversion points .

Advanced: How should researchers approach the characterization of degradation products under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • LC-MS/MS Analysis : Identify degradation products via fragmentation patterns and compare with synthetic standards .
  • Stability-Indicating Assays : Validate HPLC methods to separate degradation peaks (e.g., sulfonic acid derivatives) from the parent compound .

Basic: What biological targets are most relevant for this compound, and how are assays designed?

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) and confocal microscopy to assess membrane permeability .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced: What computational methods aid in predicting metabolic pathways and toxicity?

  • ADMET Prediction : Use tools like SwissADME to estimate logP, CYP450 interactions, and bioavailability .
  • Metabolite Identification : Combine molecular dynamics simulations with in vitro microsomal assays (e.g., rat liver S9 fractions) .
  • Toxicity Profiling : Apply QSAR models to predict hepatotoxicity and cardiotoxicity based on structural alerts (e.g., sulfonamide groups) .

Basic: How are solubility and formulation challenges addressed for in vivo studies?

  • Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 2–3x .
  • pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral dosing .

Advanced: What methodologies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization after compound treatment via Western blot .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify ligand-receptor interactions in real time .
  • CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target-gene-KO cell lines .

Advanced: How can conflicting crystallography and docking data be reconciled for structure-based drug design?

  • Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for flexibility .
  • Crystallographic Refinement : Re-process raw diffraction data with PHENIX or REFMAC to resolve ambiguous electron density .
  • Mutagenesis Studies : Validate binding hypotheses by mutating key residues (e.g., Asp831 in kinases) and assaying activity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.